molecular formula C8H4F3NS B144063 5-(三氟甲基)-1,3-苯并噻唑 CAS No. 131337-62-7

5-(三氟甲基)-1,3-苯并噻唑

货号 B144063
CAS 编号: 131337-62-7
分子量: 203.19 g/mol
InChI 键: ODSGKKPRKQLYDA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(Trifluoromethyl)-1,3-benzothiazole is a compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .

科学研究应用

荧光基于pH值的传感

5-(三氟甲基)-1,3-苯并噻唑衍生物已被用于开发基于荧光的pH传感器。一个特定的应用涉及基于苯并噻唑的聚集诱导发光剂(AIEgen),该剂显示出作为比例荧光化学传感器的潜力,用于检测生物样本和中性水样中的pH值波动。这种特定应用对于在生理环境中进行敏感检测是至关重要的(Li et al., 2018)

取代苯并噻唑的合成

该化合物已参与合成各种取代苯并噻唑。例如,已开发了高效的一锅法合成方法,用于制备三氟甲基和二氟甲基取代的苯并噻唑衍生物,这些衍生物在新药合成中具有潜在应用(Ge et al., 2007)

亲电性氧烷基化

5-(三氟甲基)-1,3-苯并噻唑已用于与苯胺进行亲电性氧烷基化反应,导致三氟甲基取代醇的形成。反应的区域选择性已被证明强烈依赖于所使用苯胺的结构(Khodakovskiy et al., 2010)

抗肿瘤制剂的开发

苯并噻唑结构,包括5-(三氟甲基)-1,3-苯并噻唑,在药物化学中具有重要意义,因其抗肿瘤特性。研究已集中于开发苯并噻唑化合物的新型制剂,如GW 610,显示出有希望的抗癌活性。然而,像水溶性差等挑战已导致探索蛋白质笼,如apo铁蛋白,作为潜在的药物传递载体(Breen et al., 2019)

分子对接和ADMET研究

已合成并通过分子对接和ADMET研究分析了新型三唑基苯并噻唑衍生物,包括5-(三氟甲基)-1,3-苯并噻唑。这些研究旨在评估化合物的抗炎、抗真菌和抗结核病潜力,强调它们的药物样特性(Mirjafary et al., 2022)

荧光探针感测pH值和金属阳离子

苯并噻唑衍生物,包括5-(三氟甲基)-1,3-苯并噻唑,已应用于开发能够感测pH值变化和金属阳离子的荧光探针。这些探针对pH值变化特别敏感,尤其在pH 7-8范围内,并已用于检测镁和锌阳离子(Tanaka et al., 2001)

氟代苯并噻唑的合成

已探索氟代苯并噻唑的合成,包括5-(三氟甲基)-1,3-苯并噻唑衍生物,以期利用其在创造新型化疗药物方面的潜力。这些化合物已显示出对各种癌细胞系具有强效细胞毒性,并成为制药和临床前开发的重点(Hutchinson et al., 2001)

抗菌特性

一些5-(三氟甲基)-1,3-苯并噻唑的衍生物表现出显著的抗菌特性。例如,特定位置-3带有三氟甲基基团的吡唑表现出与商业抗生素相当的抗菌活性(Kumar et al., 2005)

属性

IUPAC Name

5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)5-1-2-7-6(3-5)12-4-13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSGKKPRKQLYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601426
Record name 5-(Trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1,3-benzothiazole

CAS RN

131337-62-7
Record name 5-(Trifluoromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5.1 g (22.2 mmol) of 2-amino-4-(trifluoromethyl) benzenethiol hydrochloride, 5.5 mL (33.3 mmol) of triethylorthoformate, and 2 drops of sulfuric acid was slowly heated to 180° C. over 1 h. The ethanol formed was allowed to escape via a short path distillation still. The reaction mixture was cooled to room temperature and the residue was dissolved in ethyl acetate, washed with saturated sodium bicarbonate, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue was purified by silica gel chromatography with ethyl acetate:hexane (1:9) to afford 3.8 g (86%) of 5-(trifluoromethyl)-1,3-benzothiazole as a solid. 1H-NMR (400 MHz, DMSO-d6): δ 9.58 (s, 1H), 8.44–8.42 (m, 2H), 7.80 (d, 1H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a solution of 5-(trifluoromethyl)-1,3-benzothiazole-2-thiol (500 mg, 2.13 mmol, 1.00 equiv) in acetic acid (15.0 mL) was added Fe (1.2 g, 10.00 equiv). The resulting solution was heated for 3 h at 110° C. in an oil bath. The solid was filtered out and washed with ethyl acetate. The filtrate was concentrated under reducing pressure, dissolved in 30 mL of ethyl acetate, washed with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine respectively and dried over anhydrous sodium sulfate. Filtration and evaporation of the solvent provided 0.45 g (crude) of the title compound, which was used for next step without further purification. MS m/z [M+H]+ (ESI): 204
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
5-(Trifluoromethyl)-1,3-benzothiazole
Reactant of Route 3
5-(Trifluoromethyl)-1,3-benzothiazole
Reactant of Route 4
5-(Trifluoromethyl)-1,3-benzothiazole
Reactant of Route 5
5-(Trifluoromethyl)-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
5-(Trifluoromethyl)-1,3-benzothiazole

Citations

For This Compound
11
Citations
NC Kuznik, V Solozobova, N Jung… - ACS Chemical …, 2021 - ACS Publications
All current clinically approved androgen deprivation therapies for prostate cancer target the C-terminal ligand-binding domain of the androgen receptor (AR). However, the main …
Number of citations: 7 pubs.acs.org
S Landge, V Ramachandran, A Kumar… - …, 2016 - Wiley Online Library
Nitroarenes are less preferred in drug discovery due to their potential to be mutagenic. However, several nitroarenes were shown to be promising antitubercular agents with specific …
RI Cuevas-Hernández, RMBM Girard… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
Chagas disease (CD) is a human infection caused by Trypanosoma cruzi . CD was traditionally endemic to the Americas; however, due to migration it has spread to countries where it is …
Number of citations: 8 journals.asm.org
S Landge, AB Mullick, K Nagalapur, J Neres… - Bioorganic & medicinal …, 2015 - Elsevier
We report the discovery of benzothiazoles, a novel anti-mycobacterial series, identified from a whole cell based screening campaign. Benzothiazoles exert their bactericidal activity …
Number of citations: 54 www.sciencedirect.com
K Minami, M Minakawa… - Asian Journal of Organic …, 2022 - Wiley Online Library
The reaction of 2,2'‐dithiobis(benzenamine)s with various aldehydes in the presence of CuOAc catalyst under air without any additives afforded the corresponding benzothiazoles. …
Number of citations: 2 onlinelibrary.wiley.com
W Nguyen, EF Lee, M Evangelista, M Lee… - ACS infectious …, 2021 - ACS Publications
Limited therapeutic options are available for the treatment of human schistosomiasis caused by the parasitic Schistosoma flatworm. The B cell lymphoma-2 (BCL-2)-regulated apoptotic …
Number of citations: 3 pubs.acs.org
S Martínez-Cerón, NA Gutiérrez-Nágera… - Parasitology …, 2021 - Springer
Current treatments for Chagas disease have a limited impact during the chronic stage and trigger severe side effects. Treatments target Trypanosoma cruzi, the etiological agent of the …
Number of citations: 4 link.springer.com
SS Patil, RP Jadhav, AA Patil, SV Patil, VD Bobade - J. Chem, 2010 - researchgate.net
3, 5-bistrifluoromethylphenyl-1, 3, 4-oxadiazolethiol was abtained from the reaction of hydrazide derivative with carbondisulphide in basic media, which was alkylated in to nitrile …
Number of citations: 7 www.researchgate.net
Y Ji, R Zhang, X Han, J Zhou - European Journal of Medicinal Chemistry, 2023 - Elsevier
The androgen receptor (AR) is dominant in prostate cancer (PCa) pathology. Current therapeutic agents for advanced PCa include androgen synthesis inhibitors and AR antagonists …
Number of citations: 3 www.sciencedirect.com
NC Kuznik, V Solozobova, II Lee, N Jung, L Yang… - Iscience, 2022 - cell.com
BAG1 is a family of polypeptides with a conserved C-terminal BAG domain that functions as a nucleotide exchange factor for the molecular chaperone HSP70. BAG1 proteins also …
Number of citations: 4 www.cell.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。